molecular formula C8H22B2F8NP B6338469 (2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate CAS No. 1222630-50-3

(2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate

Cat. No.: B6338469
CAS No.: 1222630-50-3
M. Wt: 336.86 g/mol
InChI Key: FRNNRBJVGVIOPD-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate is a phosphonium salt that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a phosphonium cation and tetrafluoroborate anions, making it a versatile reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate typically involves the reaction of diisopropylphosphine with 2-bromoethylamine hydrobromide in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethyl sulfoxide.

    Conditions: Reactions are typically carried out at elevated temperatures (50-100°C) under inert atmosphere (nitrogen or argon).

Major Products

The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

(2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphonium group interacts with metal catalysts, facilitating the formation of reactive intermediates and enhancing the efficiency of the reaction. The tetrafluoroborate anions help stabilize the phosphonium cation, ensuring the compound’s stability under various reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of coupling reactions makes it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

2-di(propan-2-yl)phosphaniumylethylazanium;ditetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NP.2BF4/c1-7(2)10(6-5-9)8(3)4;2*2-1(3,4)5/h7-8H,5-6,9H2,1-4H3;;/q;2*-1/p+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNNRBJVGVIOPD-UHFFFAOYSA-P
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)[PH+](CC[NH3+])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22B2F8NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.